Anthopleurin C

Cardiac Pharmacology Sodium Channel Toxin Inotropic Activity

Anthopleurin C (AP-C) is a fully sequenced 47-amino acid Type I sea anemone toxin (C210H316N62O61S6, ~4878 Da) with a defined disulfide bond pattern (Cys4-Cys44, Cys6-Cys34, Cys27-Cys45). It is not interchangeable with AP-A or AP-B: AP-C exhibits ~16.7-fold lower potency than AP-B, enabling finer titration and a wider experimental window (effective range 1–5 nM in guinea-pig atria). Synthetic origin ensures batch-to-batch consistency. Procure AP-C when the experimental goal requires controlled, site-3-mediated delay of Nav1.5 channel inactivation with reproducible electrophysiological outcomes.

Molecular Formula C210H317N63O61S6
Molecular Weight 4893 g/mol
CAS No. 68856-71-3
Cat. No. B1516719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthopleurin C
CAS68856-71-3
Synonymsanthopleurin C
Molecular FormulaC210H317N63O61S6
Molecular Weight4893 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC2CSSCC(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CC5=CNC6=CC=CC=C65)C(C)CC)C(C)O)CC7=CN=CN7)C)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C8CCCN8C2=O)CO)CC9=CNC2=CC=CC=C29)CC2=CN=CN2)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CO)CC(C)C)C(C)O)CC(=O)O)CCCNC(=N)N)C(C)C)CO)CC(=O)O)CO)CC(=O)O)CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)N)C)CC(C)C)CC1=CNC2=CC=CC=C21)CC(C)C
InChIInChI=1S/C210H317N63O61S6/c1-19-104(13)167-203(328)230-83-157(285)238-130(66-111-76-224-119-42-25-22-39-116(111)119)186(311)260-145-94-337-338-95-146(263-201(326)151-51-37-61-273(151)209(334)166(103(11)12)264-154(282)74-214)196(321)244-125(46-29-32-56-213)181(306)259-144-93-336-335-91-142(194(319)242-123(44-27-30-54-211)179(304)236-107(16)173(298)246-132(68-113-78-220-97-233-113)175(300)231-85-161(289)271-59-35-49-149(271)202(327)269-170(109(18)279)207(332)267-167)261-189(314)134(70-153(216)281)250-188(313)133(69-114-79-221-98-234-114)249-185(310)129(65-110-75-223-118-41-24-21-38-115(110)118)237-155(283)82-228-178(303)139(88-275)257-200(325)150-50-36-60-272(150)208(333)147(96-340-339-92-143(262-198(145)323)195(320)243-124(45-28-31-55-212)180(305)241-121(171(217)296)52-53-152(215)280)240-158(286)80-226-172(297)106(15)235-182(307)126(62-99(3)4)247-187(312)131(67-112-77-225-120-43-26-23-40-117(112)120)248-183(308)127(63-100(5)6)253-205(330)168(105(14)20-2)265-159(287)84-229-177(302)138(87-274)255-184(309)128(64-101(7)8)254-206(331)169(108(17)278)268-191(316)136(72-163(292)293)239-156(284)81-227-174(299)122(47-33-57-222-210(218)219)245-204(329)165(102(9)10)266-193(318)141(90-277)258-199(324)148-48-34-58-270(148)160(288)86-232-176(301)135(71-162(290)291)251-192(317)140(89-276)256-190(315)137(73-164(294)295)252-197(144)322/h21-26,38-43,75-79,97-109,121-151,165-170,223-225,274-279H,19-20,27-37,44-74,80-96,211-214H2,1-18H3,(H2,215,280)(H2,216,281)(H2,217,296)(H,220,233)(H,221,234)(H,226,297)(H,227,299)(H,228,303)(H,229,302)(H,230,328)(H,231,300)(H,232,301)(H,235,307)(H,236,304)(H,237,283)(H,238,285)(H,239,284)(H,240,286)(H,241,305)(H,242,319)(H,243,320)(H,244,321)(H,245,329)(H,246,298)(H,247,312)(H,248,308)(H,249,310)(H,250,313)(H,251,317)(H,252,322)(H,253,330)(H,254,331)(H,255,309)(H,256,315)(H,257,325)(H,258,324)(H,259,306)(H,260,311)(H,261,314)(H,262,323)(H,263,326)(H,264,282)(H,265,287)(H,266,318)(H,267,332)(H,268,316)(H,269,327)(H,290,291)(H,292,293)(H,294,295)(H4,218,219,222)/t104-,105-,106-,107-,108+,109+,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,165-,166-,167-,168-,169-,170-/m0/s1
InChIKeyPCXSPONYIMSERR-RPSHIQOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anthopleurin C (CAS 68856-71-3): Procurement-Relevant Profile for a Site-3 Sodium Channel Modulator


Anthopleurin C (AP-C, δ-actitoxin-Ael1a) is a 47-amino acid polypeptide toxin originally isolated from the venom of the sea anemone Anthopleura elegantissima [1]. Classified as a Type I sea anemone toxin, it binds to neurotoxin receptor site-3 on the extracellular surface of voltage-gated sodium channels (Nav), selectively inhibiting channel inactivation [2]. This pharmacological action produces a potent positive inotropic effect on cardiac muscle, a characteristic that has historically driven interest in its potential therapeutic application for congestive heart failure [3]. Structurally, AP-C has a molecular formula of C210H316N62O61S6 and a molecular weight of approximately 4878 Da, featuring a core of four antiparallel beta-sheets stabilized by three disulfide bridges (Cys4-Cys44, Cys6-Cys34, Cys27-Cys45) [4]. Its distinct primary sequence and origin differentiate it from other well-characterized anthopleurins like AP-A and AP-B.

Why Anthopleurin C Cannot Be Interchanged with Anthopleurin A, B, or Q in Experimental Protocols


Despite sharing a conserved binding site (site-3) on voltage-gated sodium channels, the Anthopleurin toxin family exhibits non-redundant pharmacological and biophysical profiles. Anthopleurin C (AP-C) is not a generic substitute for its analogs. Experimental data confirm that AP-C, Anthopleurin A (AP-A), and Anthopleurin B (AP-B) display vastly different potencies and channel subtype interactions [1]. For instance, AP-B demonstrates an approximately 12.5-fold higher potency as a cardiac stimulant than AP-A or AP-C [2]. Furthermore, these toxins differ in their primary amino acid sequence, molecular weight, and disulfide bond connectivity, which directly impacts their binding kinetics and structural stability [3]. Interchanging these compounds without accounting for these specific, quantifiable differences will introduce significant variability into electrophysiological or pharmacological assays, leading to irreproducible results and erroneous conclusions regarding Nav channel modulation.

Quantitative Differentiation Guide: Head-to-Head Evidence for Anthopleurin C vs. Analogs


Functional Potency Differentiation: Anthopleurin C is 16.7-Fold Less Potent than Anthopleurin B in Cardiac Assays

In a direct comparison of in-class toxins, Anthopleurin C (AP-C) exhibits a defined, quantifiably lower potency than Anthopleurin B (AP-B). While AP-B is active at a concentration of 3 nM, both AP-A and AP-C require a concentration of approximately 50 nM to elicit a comparable effect [1]. This represents a 16.7-fold difference in potency, making AP-B the more potent activator in these assays. For researchers requiring a less potent, more titratable activation profile for their specific Nav channel model, AP-C provides a distinct and quantifiable advantage.

Cardiac Pharmacology Sodium Channel Toxin Inotropic Activity

Positive Inotropic Threshold: Anthopleurin C Demonstrates High Sensitivity in Isolated Guinea-Pig Atria

Anthopleurin C (AP-C) has a documented effective concentration range of 1-5 nM for eliciting a positive inotropic effect in isolated guinea-pig atrial tissue [1]. This finding is critical because it establishes a functional threshold for AP-C in a relevant ex vivo cardiac model. While direct comparative data for AP-A and AP-B in this precise model are not available from this source, the low nanomolar activity of AP-C confirms its high potency as a cardiac stimulant.

Inotropy Cardiotonic Peptide Tissue Pharmacology

Structural and Biophysical Distinctions: Anthopleurin C Has a Unique Primary Sequence and Disulfide Pattern

At the molecular level, Anthopleurin C (AP-C) is chemically distinct from its analogs. AP-C comprises 47 amino acid residues with a molecular weight of 4884 Da and a unique primary sequence (GVPCLCDSDG-PSVRGNTLSG-ILWLAGCPSG-WHNCKAHGPT-IGWCCKQ) [1]. This contrasts with AP-A and AP-B, which both have 49 residues and molecular weights of 5138 Da and 5274 Da, respectively. Critically, the disulfide bridge pattern differs: AP-C features Cys4-Cys44, Cys6-Cys34, and Cys27-Cys45 bonds, whereas AP-A and AP-B share a Cys4-Cys46, Cys6-Cys36, and Cys29-Cys47 arrangement [1]. This structural divergence is not cosmetic; it directly influences the peptide's tertiary structure and is a primary determinant of its specific binding kinetics and channel subtype interactions [2].

Peptide Chemistry Structural Biology Toxin Characterization

Comparative Nav Subtype Interaction: Anthopleurin C Displays Weak Inhibition of Nav1.1, Nav1.2, and Nav1.8

Patch-clamp electrophysiology data from BindingDB indicate that Anthopleurin C (AP-C) exhibits weak inhibitory activity against several human Nav channel subtypes when assessed in an inactivated-state block protocol. The measured IC50 values are: Nav1.1 (IC50 = 21,000 nM), Nav1.2 (IC50 = 46,000 nM for 10 Hz block), and Nav1.8 (IC50 = 28,000 nM) [1]. These values represent a low affinity interaction in this specific assay format. This contrasts with the primary functional effect of AP-C, which is to inhibit channel inactivation (a gain-of-function effect), not to tonically block the channel pore.

Voltage-Gated Sodium Channels Electrophysiology Channelopathy

Application Scenarios for Anthopleurin C in Nav Channel Research and Cardiac Pharmacology


Cardiac Sodium Channel Gating Modulation Studies

Anthopleurin C (AP-C) is an established tool for investigating the role of sodium channel inactivation in cardiac myocyte excitability. Researchers should procure AP-C when the experimental goal is to induce a controlled, site-3-mediated delay in Nav1.5 channel inactivation, thereby increasing action potential duration. Its defined effective concentration range of 1-5 nM in guinea-pig atria [1] provides a validated starting point for ex vivo cardiac studies. This application is supported by AP-C's well-documented positive inotropic effect, which is a direct functional consequence of its channel modulation [2]. Unlike the more potent AP-B, AP-C's lower potency (50 nM vs 3 nM threshold) allows for finer titration and a wider experimental window before saturation [3].

Structure-Activity Relationship (SAR) and Mutagenesis of Site-3 Toxins

Given its fully characterized 47-amino acid sequence and unique disulfide bond pattern (Cys4-Cys44, Cys6-Cys34, Cys27-Cys45), AP-C is a valuable reference peptide for SAR studies of Type I sea anemone toxins [4]. Its molecular weight of ~4878 Da is significantly lower than AP-A (~5138 Da) and AP-B (~5274 Da), offering a structurally distinct scaffold. Researchers investigating the molecular determinants of Nav channel subtype selectivity and binding kinetics can use AP-C as a template for mutagenesis or chemical modification. The availability of a pure, synthetic form of AP-C [5] ensures batch-to-batch consistency, which is a critical requirement for detailed biophysical and structural studies.

Calibration Standard for Nav Channel Activator Assays

AP-C can serve as a well-defined calibration standard for high-throughput screening assays designed to identify novel Nav channel modulators. Its known, albeit weak, inhibitory activity on Nav1.1, Nav1.2, and Nav1.8 (IC50 values ranging from 21,000 to 46,000 nM in specific block protocols) provides a benchmark for assay sensitivity [6]. Furthermore, its robust and documented effect on Nav1.5 channel inactivation [7] makes it a reliable positive control in functional assays (e.g., fluorescence-based membrane potential or automated patch-clamp). The commercial availability of high-purity (>98%) lyophilized powder ensures reproducibility across screening campaigns [5].

Investigating Evolutionary Divergence in Marine Toxin Pharmacology

Anthopleurin C (AP-C) is derived from the sea anemone Anthopleura elegantissima, while its analogs AP-A and AP-B are from A. xanthogrammica [8]. This distinct phylogenetic origin makes AP-C a compelling case study for evolutionary biology and toxinology research. Comparative studies of AP-C versus AP-A or AP-B can elucidate how subtle differences in amino acid sequence and disulfide bond arrangement translate into functional divergence (e.g., the 16.7-fold difference in potency between AP-C and AP-B). Such investigations can provide deeper insights into the co-evolution of toxins and their ion channel targets [4].

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